molecular formula C8H16N2O B1384834 (3S)-N-ethylpiperidine-3-carboxamide CAS No. 1567870-14-7

(3S)-N-ethylpiperidine-3-carboxamide

Cat. No.: B1384834
CAS No.: 1567870-14-7
M. Wt: 156.23 g/mol
InChI Key: GLKMZNSNCZDAGC-ZETCQYMHSA-N
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Description

(3S)-N-ethylpiperidine-3-carboxamide is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a carboxamide group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-ethylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions. One common approach is the hydrogenation of pyridine derivatives.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate amide-forming reagent, such as ethyl chloroformate.

    Ethylation: The final step involves the ethylation of the nitrogen atom in the piperidine ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted piperidine derivatives.

Scientific Research Applications

(3S)-N-ethylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is utilized in studies investigating the structure-activity relationships of piperidine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-N-ethylpiperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The molecular targets and pathways involved can vary but often include neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-methylpiperidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    (3S)-N-propylpiperidine-3-carboxamide: Similar structure but with a propyl group instead of an ethyl group.

    (3S)-N-ethylpiperidine-4-carboxamide: Similar structure but with the carboxamide group at the fourth position.

Uniqueness

(3S)-N-ethylpiperidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the carboxamide group at the third position of the piperidine ring can result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

(3S)-N-ethylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKMZNSNCZDAGC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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